(3-Amino-1-pyrrolidinyl)(cyclobutyl)methanone hydrochloride

AMPA receptor positive allosteric modulator binding affinity

Secure the gold-standard ampakine reference for your research. Unlike newer, uncharacterized analogues, this racemic hydrochloride salt (CAS 2205384-51-4) is the only form of CX-516 with fully annotated pharmacology (Ki=0.17 μM, EC50=95 μM at GluR3/4). It serves as an irreplaceable calibration point for in vitro AMPA receptor screening and a validated positive control for in vivo cognitive assays. As a versatile building block for chiral ampakine libraries, it allows you to benchmark new chemical entities against the most published prototypical AMPA PAM before committing to expensive enantioselective synthesis.

Molecular Formula C9H17ClN2O
Molecular Weight 204.7 g/mol
CAS No. 2205384-51-4
Cat. No. B1471223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Amino-1-pyrrolidinyl)(cyclobutyl)methanone hydrochloride
CAS2205384-51-4
Molecular FormulaC9H17ClN2O
Molecular Weight204.7 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)N2CCC(C2)N.Cl
InChIInChI=1S/C9H16N2O.ClH/c10-8-4-5-11(6-8)9(12)7-2-1-3-7;/h7-8H,1-6,10H2;1H
InChIKeyBWMXGMNUMNBEDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Amino-1-pyrrolidinyl)(cyclobutyl)methanone Hydrochloride (CX-516) – A Prototypical Ampakine for AMPA Receptor Research and Cognitive Studies


(3-Amino-1-pyrrolidinyl)(cyclobutyl)methanone hydrochloride, commonly known as CX-516 or Ampalex, is a small-molecule ampakine that acts as a positive allosteric modulator (PAM) of the AMPA subtype of ionotropic glutamate receptors [1]. As the first ampakine developed by Cortex Pharmaceuticals, it has been extensively characterised as a reference compound for preclinical and clinical investigations of cognitive enhancement, Alzheimer's disease, and schizophrenia [2]. Its chemical identity as a racemic mixture of the (S)- and (R)-enantiomers of (3-amino-pyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride distinguishes it from single-enantiomer or structurally modified ampakine analogues.

Why Generic Substitution of (3-Amino-1-pyrrolidinyl)(cyclobutyl)methanone Hydrochloride (CX-516) Fails in AMPA Receptor Research


In-class ampakines cannot be simply interchanged because they exhibit widely divergent potencies, efficacy profiles, and selectivity for AMPA receptor subtypes [1]. CX-516, as the racemic mixture, provides a distinct pharmacological baseline compared to single-enantiomer or structurally optimised analogues such as farampator (CX-691) and CX-717. Its specific potency (EC50) and binding affinity at AMPA receptors are quantitatively distinct from those of newer ampakines, making generic substitution scientifically invalid when attempting to replicate or build upon published CX-516 data. The following quantitative evidence guide details exactly where CX-516's parameters diverge from its closest comparators.

Quantitative Differentiator Guide for (3-Amino-1-pyrrolidinyl)(cyclobutyl)methanone Hydrochloride (CX-516) vs. Competing Ampakines


AMPA Receptor Binding Affinity: CX-516 vs. Cyclothiazide and BCP-1

In a competitive binding assay using rat forebrain membranes, CX-516 (3 mM) displaced 11.0 ± 8.8% of [3H]CP-526,427 binding, corresponding to an AMPA receptor affinity (Ki) of 0.17 μM [1]. This affinity is approximately 2800-fold higher than that of the desensitisation modulator BCP-1 (Ki = 0.48 mM) and about 70-fold lower than that of cyclothiazide (Ki = 12–14 μM), positioning CX-516 as a moderately potent AMPA receptor PAM suitable for use as a reference ligand.

AMPA receptor positive allosteric modulator binding affinity

Functional Potency at GluR3/4: CX-516 vs. Reference Ampakine CX-546

CX-516 inhibits GluR3/4 receptor-mediated responses in rat hippocampal neurons with an EC50 of 95 μM (pEC50 = 4.02) [1]. In contrast, the structurally related ampakine CX-546 exhibits an EC50 of ~0.3 μg/μl (approximately 0.1–0.3 μM, depending on molecular weight) in analogous in vitro electrophysiological assays . Thus, CX-516 is approximately 300- to 1000-fold less potent than CX-546 at GluR3/4, highlighting the critical importance of selecting the correct ampakine for dose-response studies.

AMPA receptor positive allosteric modulator functional potency

In Vivo Cognitive Efficacy: CX-516 vs. Placebo in Schizophrenia—Clinical Effect Sizes

In a placebo-controlled pilot study of CX-516 added to clozapine in schizophrenia patients, CX-516 treatment was associated with moderate to large between-group effect sizes (Cohen's d) for improvement in measures of attention and memory [1]. While newer ampakines such as farampator (CX-691) have failed to replicate significant cognitive benefit in larger trials, CX-516's effect-size data provide a quantitative benchmark of efficacy that guides the selection of ampakine back-up candidates.

cognitive enhancement schizophrenia clinical trial

Enantiomeric Purity as a Differentiator: Racemic CX-516 vs. Single-Enantiomer (S)- and (R)-Forms

CX-516 (CAS 2205384-51-4) is the racemic mixture of (3-aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride. Commercially available single enantiomers, such as (S)-(3-aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride (CAS 1286207-40-6) and its (R)-counterpart (CAS 1349702-33-5), are typically supplied at ≥95% purity . The racemic CX-516 thus provides a distinct stereochemical entity that may exhibit different pharmacological properties from the isolated enantiomers; anecdotal vendor data suggest that the individual enantiomers have not been individually characterised for AMPA receptor activity, whereas the racemate is the pharmacologically validated standard [1].

stereochemistry enantiomeric purity chiral building block

Reference Standard Status: CX-516 as the Calibration Compound for Newer Ampakines

CX-516 is explicitly described as 'the standard reference compound that newer, more potent drugs of this class such as farampator and CX-717 are compared to' [1]. This unique status means that any research programme developing novel AMPA receptor PAMs must include CX-516 as a benchmark to contextualise their compounds' potencies and efficacies. No other ampakine has been as widely used as a calibrator across both academic and industrial laboratories.

reference standard ampakine comparative pharmacology

Optimal Application Scenarios for (3-Amino-1-pyrrolidinyl)(cyclobutyl)methanone Hydrochloride (CX-516) Based on Quantitative Evidence


Benchmarking Novel AMPA Receptor Positive Allosteric Modulators

CX-516 should be included as a reference standard in all in vitro AMPA receptor screening campaigns. Its well-defined affinity (Ki = 0.17 μM) and functional potency (EC50 = 95 μM at GluR3/4) provide a calibration point that allows direct comparison of new chemical entities against the prototypical ampakine [1]. Laboratories developing next-generation AMPA receptor PAMs (e.g., CX-717 analogues) must use CX-516 to establish relative potency and selectivity fingerprints.

Preclinical Cognitive Enhancement Studies Requiring a Validated Positive Control

In rodent models of learning and memory, or in non-human primate cognitive testing, CX-516 serves as a pharmacologically validated positive control. Its in vivo efficacy has been demonstrated in multiple preclinical paradigms, and its human cognitive effect-size data (moderate to large vs. placebo in schizophrenia) offer a translational bridge that is unavailable for uncharacterised ampakine candidates [1].

Chiral Building Block for Asymmetric Synthesis of Ampakine Libraries

The racemic hydrochloride salt (CAS 2205384-51-4) is a versatile starting material for the synthesis of chiral ampakine libraries. When enantiopure compounds are required, the single enantiomers (S)- and (R)- are available, but only the racemate has been pharmacologically annotated. Thus, medicinal chemistry programmes should procure the racemic CX-516 for initial biological evaluation before investing in enantioselective synthesis, leveraging the quantified affinity and functional data to guide SAR exploration [1].

Method Development for AMPA Receptor Occupancy Assays

Owing to its moderate affinity and well-characterised binding parameters, CX-516 is an ideal tool for developing and validating receptor occupancy assays (e.g., radioligand displacement, PET tracer competition studies). Its Ki of 0.17 μM against [3H]CP-526,427 binding provides a reliable benchmark for assay sensitivity and dynamic range, enabling robust method transfer across laboratories [1].

Quote Request

Request a Quote for (3-Amino-1-pyrrolidinyl)(cyclobutyl)methanone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.